N-Methyl Substitution in [3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol Alters Physicochemical Profile vs. Demethylated Analogue (CAS 84978-67-6)
The presence of an N-methyl group on the pyrazole ring in [3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol (C9H10N2O2, MW 178.19 g/mol) confers distinct physicochemical properties compared to its demethylated analogue, (5-(2-Furyl)-1H-pyrazol-3-yl)methanol (CAS 84978-67-6, C8H8N2O2, MW 164.16 g/mol) . This structural change eliminates the pyrazole N-H hydrogen bond donor, which is expected to increase lipophilicity and alter molecular conformation . Such differences are critical for downstream applications where these properties influence membrane permeability and target binding .
| Evidence Dimension | Molecular Weight and Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | MW: 178.19 g/mol; H-Bond Donors: 1 |
| Comparator Or Baseline | (5-(2-Furyl)-1H-pyrazol-3-yl)methanol (CAS 84978-67-6): MW: 164.16 g/mol; H-Bond Donors: 2 |
| Quantified Difference | ΔMW = +14.03 g/mol (methyl group); ΔH-Bond Donors = -1 |
| Conditions | Analysis of molecular structure and computed physicochemical properties |
Why This Matters
The elimination of a hydrogen bond donor and increase in molecular weight/lipophilicity are key determinants of a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile, making this compound a preferred starting point for projects targeting intracellular or CNS-penetrant compounds.
